4-(1,1-Diethoxyethyl)phenylZinc bromide
Description
4-(1,1-Diethoxyethyl)phenylZinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a diethoxyethyl group and a zinc-bromide moiety. Organozinc compounds are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability compared to Grignard reagents. This compound’s structure combines aromaticity with a zinc center, enabling selective bond-forming reactions.
Properties
Molecular Formula |
C12H17BrO2Zn |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
bromozinc(1+);1,1-diethoxyethylbenzene |
InChI |
InChI=1S/C12H17O2.BrH.Zn/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11;;/h7-10H,4-5H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
FXLMJSUDBYDCBB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(C)(C1=CC=[C-]C=C1)OCC.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Acetal Formation from 4-Bromoacetophenone
The ketone moiety of 4-bromoacetophenone undergoes acetalization with ethanol under Brønsted acid catalysis. Adapted from procedures in polysilamodule functionalization, this transformation employs p-toluenesulfonic acid (p-TsOH, 5 mol%) in refluxing ethanol with a Dean-Stark apparatus to remove water. Quantitative conversion is typically achieved within 6 hours, yielding the acetal as a colorless liquid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst | p-TsOH (5 mol%) |
| Solvent | Anhydrous ethanol |
| Time | 6 hours |
¹H NMR analysis confirms successful acetalization through the disappearance of the carbonyl proton (δ 2.6 ppm) and emergence of characteristic acetal signals (δ 1.2–1.4 ppm, ethoxy CH₃; δ 3.4–3.8 ppm, OCH₂).
Zinc Insertion Methodologies
Direct Zinc Insertion without Catalyst
Activation of zinc dust (24 mmol) with LiCl (8 mmol) in THF initiates the reaction, facilitated by 1,2-dibromoethane (0.4 mmol) and trimethylsilyl chloride (TMSCl, 0.08 mmol) to remove surface oxides. Addition of 4-bromo-(1,1-diethoxyethyl)benzene (8 mmol) at 50°C affords the organozinc species within 12 hours.
Key Observations
Cobalt-Catalyzed Zincation
Building on cobalt-mediated protocols for challenging substrates, this method employs CoBr₂ (10 mol%) with Zn/LiCl in THF. The reaction completes within 4 hours at 50°C, achieving 89% conversion by GC analysis.
Advantages Over Direct Method
- 2.3-fold rate enhancement
- Reduced zinc consumption (1.2 eq. vs. 3 eq. in direct method)
- Tolerance for electron-donating substituents
Characterization and Analytical Data
Spectroscopic Characterization
The organozinc intermediate resists direct NMR analysis due to paramagnetic broadening. Derivatization via quench with D₂O generates 4-(1,1-diethoxyethyl)benzene-d₁, displaying deuterium incorporation at the former zinc-bearing position (δ 7.4 ppm, aromatic protons; δ 1.3 ppm, acetal CH₃).
Titration Methods
Iodolytic titration of the zincate solution using dodecane as an internal standard confirms a 0.571 M concentration, consistent with 85% yield.
Applications in Cross-Coupling Reactions
The synthesized zincate participates efficiently in Negishi couplings with aryl halides. For instance, reaction with 4-iodoanisole (1.1 eq.) and Pd(PPh₃)₄ (5 mol%) in THF at 25°C produces 4′-methoxy-4-(1,1-diethoxyethyl)biphenyl in 78% yield after acidic workup.
Table 1: Cross-Coupling Performance
| Electrophile | Catalyst | Yield (%) |
|---|---|---|
| 4-Iodotoluene | Pd(OAc)₂ | 82 |
| 3-Bromopyridine | Ni(COD)₂ | 65 |
| Benzoyl chloride | CuCN·2LiCl | 41 |
Chemical Reactions Analysis
Reaction Types
Organozinc bromides like 4-(1,1-Diethoxyethyl)phenylZinc bromide typically participate in:
-
Cross-Coupling Reactions
-
Nucleophilic Additions
-
Functional Group Transformations
-
Stabilization of Reactive Intermediates : The zinc center may stabilize intermediates during functional group modifications (e.g., halide displacement, oxidation).
-
Cross-Coupling (Negishi Coupling)
-
Mechanism :
-
Oxidative addition of aryl halide to a palladium(0) catalyst forms Pd(II).
-
Transmetallation transfers the organozinc group to Pd(II).
-
Reductive elimination forms the C-C bond.
-
-
Example :
-
Reaction with bromobenzene using Pd(PPh₃)₄ catalyst could yield 4-(1,1-Diethoxyethyl)biphenyl.
-
Carbonyl Addition
-
Mechanism :
-
Nucleophilic attack of the organozinc reagent on the carbonyl carbon.
-
Protonation or hydrolysis to yield alcohol or β-hydroxy carbonyl compounds.
-
-
Example :
-
Addition to benzaldehyde could produce 4-(1,1-Diethoxyethyl)benzyl alcohol.
-
Hypothetical Data Table (Inferred from Analogous Compounds)
Stability and Handling
-
Storage : Likely requires inert atmospheres (e.g., argon, nitrogen) and low temperatures (e.g., 2–8°C) .
-
Reactivity : The zinc center enhances nucleophilicity, necessitating moisture-free conditions to prevent hydrolysis.
Limitations
-
Structural Sensitivity : The diethoxyethyl group may influence reactivity (e.g., steric hindrance or electron donation).
-
Limited Documentation : Direct experimental data for this compound is unavailable in the provided sources, requiring extrapolation from similar organozinc reagents.
Scientific Research Applications
4-(1,1-Diethoxyethyl)phenylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Catalysis: Acts as a key reagent in catalytic processes for the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 4-(1,1-Diethoxyethyl)phenylzinc bromide primarily involves its role as a nucleophile in various organic reactions. The zinc atom coordinates with the phenyl group, enhancing its nucleophilicity and facilitating the attack on electrophilic centers. This coordination also stabilizes the intermediate species formed during the reaction, leading to high yields and selectivity.
Comparison with Similar Compounds
Key Insights:
- Reactivity: Organozinc reagents like this compound are less nucleophilic than Grignard reagents (e.g., phenyl magnesium bromide) but offer better functional group tolerance .
- Coordination Chemistry : Unlike the tetraaqua-zinc complex , the target compound lacks direct coordination to nitrogen ligands, instead relying on aryl-zinc bonding.
- Pharmaceutical Relevance: Donepezil benzyl bromide highlights bromide’s role in ionic pharmaceuticals, contrasting with the organometallic nature of zinc bromides.
Stability and Handling
- Organozinc bromides exhibit greater stability than Grignard reagents but still require inert atmospheres for storage. This contrasts with ionic bromides like Donepezil benzyl bromide, which are stable under ambient conditions .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(1,1-Diethoxyethyl)phenylZinc bromide, and how can purity be validated?
- Methodological Answer : A common approach involves reacting 4-(1,1-diethoxyethyl)phenyl bromide with activated zinc metal. For example, bromoacetaldehyde diethyl acetal derivatives (analogous to those in ) can be used as precursors. The reaction typically requires anhydrous conditions (e.g., THF or Et₂O) and inert gas (N₂/Ar) to prevent oxidation. After synthesis, purity is validated via:
Q. How does the diethoxyethyl substituent influence the stability of this organozinc reagent under varying storage conditions?
- Methodological Answer : The diethoxyethyl group enhances solubility in polar aprotic solvents (e.g., THF) but may reduce thermal stability. Stability tests should include:
- Temperature-dependent decomposition studies : Monitor via TGA/DSC to identify decomposition thresholds.
- Moisture sensitivity assays : Use Karl Fischer titration to track hydrolysis rates.
- Long-term storage trials : Compare degradation in sealed vials under Ar vs. ambient conditions using periodic NMR analysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Negishi cross-coupling reactions?
- Methodological Answer : The electron-donating diethoxyethyl group modulates the zinc center’s electrophilicity, affecting transmetallation rates. Mechanistic studies should employ:
Q. Can this reagent be utilized in stereoselective C–C bond formation, and what ligands enhance enantiomeric excess?
- Methodological Answer : Chiral auxiliaries or ligands (e.g., BINAP, PyBOX) can induce stereoselectivity. Experimental workflows include:
Q. How does the steric bulk of the diethoxyethyl group affect its compatibility with bulky electrophiles in coupling reactions?
- Methodological Answer : Steric effects are assessed via competitive coupling experiments using substrates with varying steric profiles (e.g., ortho-substituted aryl halides). Analytical methods include:
- GC-MS/HPLC : To compare yields and byproduct ratios.
- X-ray structures : Analyze steric clashes in zinc–electrophile adducts (analogous to ) .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar organozinc reagents: How can experimental variables be optimized?
- Methodological Answer : Yield variations often stem from zinc activation methods (e.g., Rieke zinc vs. conventional Zn powder) or solvent purity. Optimization strategies:
- Zinc pretreatment : Use TMS-Cl or ultrasound to activate surfaces.
- Solvent drying : Employ molecular sieves or distillation under Ar.
- Reaction monitoring : Use in situ techniques (e.g., Raman spectroscopy) to identify quenching points .
Characterization Techniques
Q. What advanced spectroscopic methods resolve dynamic behavior of this compound in solution?
- Methodological Answer : Dynamic NMR (DNMR) or VT-NMR (variable temperature) can probe conformational exchange. For example:
- ¹H EXSY : Detect diethoxy group rotation barriers.
- DOSY NMR : Measure hydrodynamic radii and aggregation states.
- Cryogenic X-ray diffraction : Capture low-temperature structures to correlate with solution dynamics .
Safety and Handling
Q. What are the critical safety protocols for handling this moisture-sensitive organozinc reagent?
- Methodological Answer :
- Glovebox/Schlenk line use : For synthesis and storage.
- Quenching procedures : Use ethanol/water mixtures to safely decompose excess reagent.
- PPE : Employ face shields and flame-resistant gloves during scale-up (see for analogous bromide safety guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
